molecular formula C14H20O7 B13351864 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one

Cat. No.: B13351864
M. Wt: 300.30 g/mol
InChI Key: HUDMKAMPITWDKX-UHFFFAOYSA-N
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Description

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trihydroxybenzaldehyde and methoxymethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethoxy groups.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: This compound has similar structural features but differs in the position and number of methoxymethoxy groups.

    1-(4-(2-Methylphenyl)methoxy)phenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C14H20O7

Molecular Weight

300.30 g/mol

IUPAC Name

1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3

InChI Key

HUDMKAMPITWDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC

Origin of Product

United States

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